Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethyl ester, a methoxy group, and a 3-chlorophenylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the preparation of the quinoline core, followed by the introduction of the 3-chlorophenylamino group and the ethyl ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or alkylated quinoline derivatives.
Scientific Research Applications
Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-[(3-chlorophenyl)amino]-6-methoxyquinoline-3-carboxylate include:
- Ethyl 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylquinoline-3-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the quinoline core, which can confer unique chemical and biological properties
Properties
Molecular Formula |
C19H17ClN2O3 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
ethyl 4-(3-chloroanilino)-6-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-25-19(23)16-11-21-17-8-7-14(24-2)10-15(17)18(16)22-13-6-4-5-12(20)9-13/h4-11H,3H2,1-2H3,(H,21,22) |
InChI Key |
YMDSJQUOTROVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC(=CC=C3)Cl)OC |
Origin of Product |
United States |
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